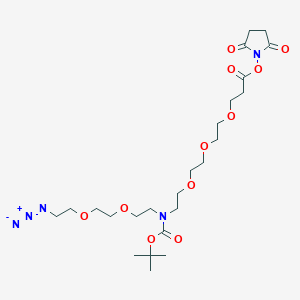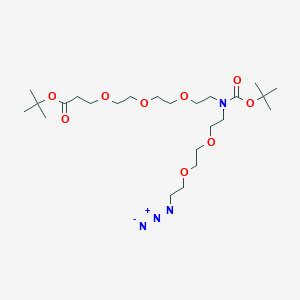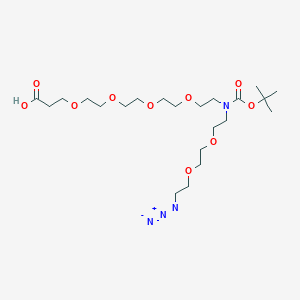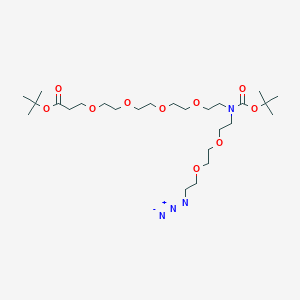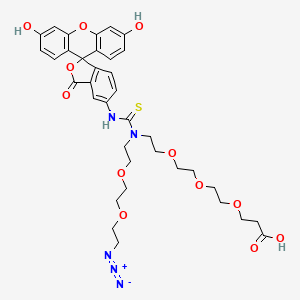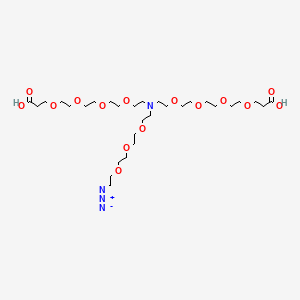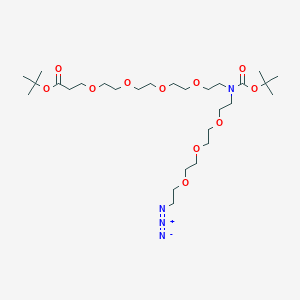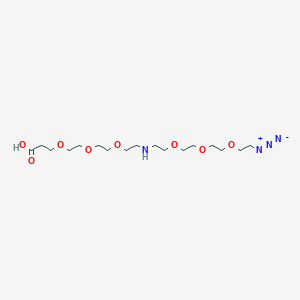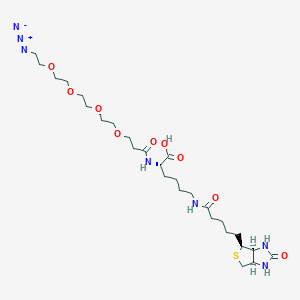
NDI-091143
概要
説明
NDI-091143は、ヒトATPクエン酸リアーゼ(ACLY)の強力かつ高親和性阻害剤です。この酵素は、クエン酸を脂質生合成の重要な前駆体であるアセチルCoAに変換する代謝経路において重要な役割を果たしています。 This compoundは、高い特異性と効力でACLYを阻害する能力により、科学研究において大きな可能性を示しています .
科学的研究の応用
NDI-091143 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of ACLY in metabolic pathways. In biology, it helps in understanding the regulation of lipid biosynthesis. In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders and certain types of cancer. In industry, it can be used in the development of new drugs and therapeutic agents .
作用機序
NDI-091143は、アロステリックにATPクエン酸リアーゼを阻害することによってその効果を発揮します。酵素の大きなコンフォメーション変化を安定化し、それによってクエン酸結合を間接的に破壊します。この阻害は、アセチルCoAの産生を減少させ、ひいては脂質生合成に影響を与えます。 関与する分子標的と経路には、ACLY酵素と、アセチルCoAに依存する下流の代謝経路が含まれます .
類似化合物の比較
This compoundは、他の類似化合物と比較して、ACLYに対する高い親和性と特異性を持つ点で独特です。類似化合物には、以下のようなものがあります。
- ヒドロキシクエン酸トリカリウム水和物
- ベムペド酸
- MEDICA16
これらの化合物もACLYを阻害しますが、化学構造、作用機序、効力において異なります。 This compoundは、そのアロステリック阻害機構と高い結合親和性により際立っています .
Safety and Hazards
生化学分析
Biochemical Properties
NDI-091143 plays a significant role in biochemical reactions, particularly as an inhibitor of the ATP-citrate lyase enzyme . This enzyme is crucial at the intersection of glucose and lipid metabolism . This compound interacts with this enzyme, disrupting its function and thereby influencing various biochemical processes .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . For instance, in thyroid cancer cell lines, this compound was found to suppress monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase . It inhibits the catalysis of ACLY allosterically by stabilizing large conformational changes in the citrate domain, which indirectly blocks the binding and recognition of citrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of ATP-citrate lyase . It interacts with this enzyme, which plays a crucial role in the intersection of glucose and lipid metabolism .
準備方法
合成経路と反応条件: NDI-091143の合成は、市販の出発物質から複数段階で進行します反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒の使用が含まれます .
工業生産方法: this compoundの工業生産は、同様の合成経路に準じる可能性がありますが、より大規模で行われます。これには、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して、最終製品の品質と一貫性を確保します .
化学反応の分析
反応の種類: NDI-091143は、スルホンアミド基やエステル基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、強酸と強塩基、酸化剤、還元剤などがあります。 反応は通常、目的の結果を得るために、制御された温度と圧力で行われます .
主な生成物: this compoundを含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、エステル基の加水分解は、対応するカルボン酸の形成につながる可能性があります .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野で幅広い科学研究への応用を有しています。化学では、代謝経路におけるACLYの役割を研究するためのツールとして使用されます。生物学では、脂質生合成の調節の理解に役立ちます。医学では、this compoundは、代謝性疾患や特定の種類のがんを治療するための潜在的な治療効果について研究されています。 産業では、新規医薬品や治療薬の開発に利用できます .
類似化合物との比較
NDI-091143 is unique in its high affinity and specificity for ACLY compared to other similar compounds. Some similar compounds include:
- Hydroxycitric acid tripotassium hydrate
- Bempedoic acid
- MEDICA16
These compounds also inhibit ACLY but differ in their chemical structures, mechanisms of action, and potency. This compound stands out due to its allosteric inhibition mechanism and high binding affinity .
特性
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NDI-091143?
A: this compound is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] this compound is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []
Q2: What are the downstream effects of ACLY inhibition by this compound?
A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []
Q3: Are there any structural analogs of this compound with improved characteristics?
A: Researchers have explored structural modifications to this compound to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the this compound structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to this compound. []
Q4: Has this compound shown efficacy in preclinical models of disease?
A: While specific data on this compound's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []
Q5: Does inhibiting fatty acid metabolism with this compound impact cellular processes beyond lipid production?
A: Research suggests that this compound, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using this compound to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



